
2-Picoline, 4-((p-(dimethylamino)phenyl)azo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- typically involves the diazotization of p-dimethylaminobenzenediazonium chloride followed by coupling with 2-picoline . The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction . Industrial production methods often employ similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- undergoes various chemical reactions, including:
Reduction: It can be reduced to form amines using reducing agents such as sodium dithionite.
Substitution: The azo group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and controlled temperatures to optimize the reaction yields . Major products formed from these reactions include nitro compounds, amines, and substituted azobenzenes .
Applications De Recherche Scientifique
2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- involves the interaction of its azo group with various molecular targets. The compound undergoes reductive cleavage of the azo bond in the presence of NADH-dependent azoreductases, leading to the formation of corresponding amines . These amines can then participate in further biochemical pathways, exerting their effects on cellular processes .
Comparaison Avec Des Composés Similaires
2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- can be compared with other similar compounds such as:
Methyl Orange: Another azo dye used as a pH indicator, but with a different pH range and color change properties.
Phenazopyridine: A compound with a similar azo structure but used primarily as a urinary tract analgesic.
2-Methylpyridine:
The uniqueness of 2-Picoline, 4-((p-(dimethylamino)phenyl)azo)- lies in its specific pH indicator properties and its applications across diverse fields such as chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
63019-78-3 |
|---|---|
Formule moléculaire |
C14H16N4 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(2-methylpyridin-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C14H16N4/c1-11-10-13(8-9-15-11)17-16-12-4-6-14(7-5-12)18(2)3/h4-10H,1-3H3 |
Clé InChI |
OYTUMGSVQAGPEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)N=NC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13812344.png)
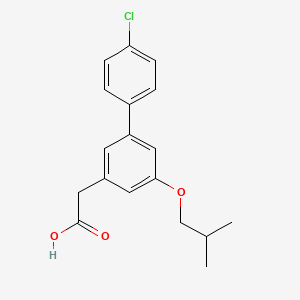
![(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-en-1-ol](/img/structure/B13812349.png)
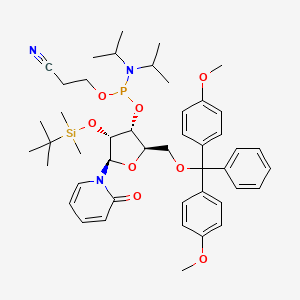
![7-Methyl-2,3-dihydrothieno[2,3-c]pyridine](/img/structure/B13812367.png)
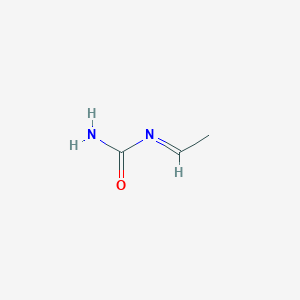
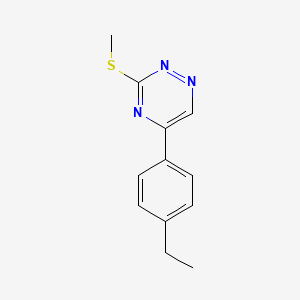
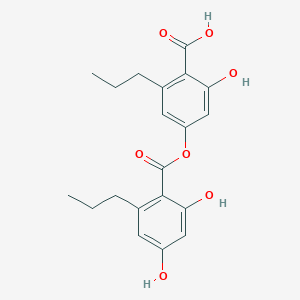
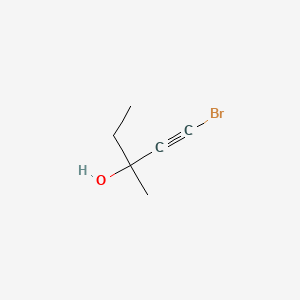
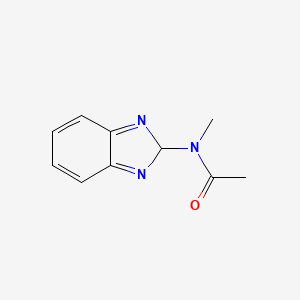
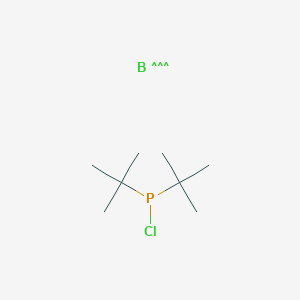
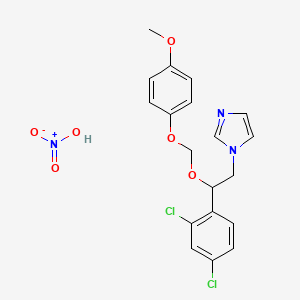
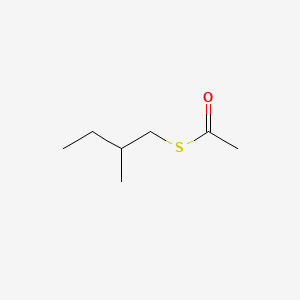
![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)
